7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN4O2/c21-16-4-2-1-3-14(16)19-23-20-15(10-22)13(7-8-25(20)24-19)12-5-6-17-18(9-12)27-11-26-17/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWTPGYBBQJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CC=C5F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, with CAS number 860650-46-0, is a compound of interest due to its potential biological activities. This compound belongs to the triazolo-pyridine class, which has been associated with various therapeutic effects including anticancer and anti-inflammatory properties.
- Molecular Formula : C20H11FN4O2
- Molecular Weight : 358.33 g/mol
- CAS Number : 860650-46-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the triazole ring contributes to its pharmacological properties by facilitating interactions with enzymes and receptors.
Anticancer Properties
Research has indicated that compounds within the triazolo-pyridine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of triazolo-pyridines can inhibit the proliferation of lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Lung Cancer Cells | 12.5 | Apoptosis induction |
| Breast Cancer Cells | 15.0 | Anti-angiogenic properties |
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been noted for its anti-inflammatory effects. It appears to modulate inflammatory cytokine production and inhibit pathways that lead to chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A synthesized series of triazolo derivatives were tested for their anticancer effects on human lung and breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects (Source: ).
- Inflammation Modulation : In a study assessing the anti-inflammatory potential of various triazolo compounds, it was found that the compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in managing inflammatory diseases (Source: ).
Q & A
Q. What are the established synthetic routes for 7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile?
The compound can be synthesized via cyclocondensation or radical cyclization strategies. Key methods include:
- Cyclocondensation : Reacting 2-(1,2,4-triazol-5-yl)acetonitriles with β-ketoesters or functionalized acrylonitriles in the presence of strong bases (e.g., NaH or butyllithium). For example, 5-amino derivatives are formed by reacting 2-(1,2,4-triazol-5-yl)acetonitrile with 3-bromo-3-phenyl-2-propenenitrile using butyllithium .
- Copper-catalyzed tandem radical cyclization : This method employs benzylidenemalononitriles and 1,2-bis(1-arylethylidene)hydrazines to yield triazolo[1,5-a]pyridine-8-carbonitriles with high fluorescence potential .
- Optimization : Reactions often require inert atmospheres (e.g., THF/n-heptane/ethylbenzene mixtures) and careful control of stoichiometry to achieve yields >70% .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : Critical for verifying substituent positions and aromatic integration. For example, the 1,3-benzodioxole group shows a singlet at δ 5.91 ppm (OCH2O), while fluorophenyl protons appear as multiplets in δ 7.2–7.4 ppm .
- IR spectroscopy : Confirms nitrile functionality via C≡N stretches at ~2180 cm⁻¹ .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 494 [M⁺] for related analogs) and fragmentation patterns .
- Elemental analysis : Ensures purity by matching experimental and calculated C/H/N percentages (e.g., C: 65.58%, H: 4.48%, N: 17.00%) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence fluorescence properties?
Substituents like electron-withdrawing groups (e.g., -CN) enhance fluorescence quantum yields by stabilizing excited states. For example, 2,5,7-triaryl derivatives exhibit strong blue fluorescence (Stokes shifts >100 nm) due to extended π-conjugation and reduced non-radiative decay . Fluorophenyl groups at position 2 increase photostability by restricting rotational freedom, while bulky tert-butyl substituents at position 5 may quench fluorescence due to steric hindrance .
Q. What experimental design strategies optimize reaction yields and reproducibility?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, flow-chemistry systems enable precise control of reaction parameters (residence time, mixing efficiency) to maximize yields .
- Statistical modeling : Regression analysis identifies critical factors (e.g., base strength in cyclocondensation reactions). NaH vs. butyllithium may alter reaction pathways, favoring 5-amino vs. 5-hydroxy derivatives .
- Batch-to-batch consistency : Monitor reaction progress via in-situ IR or HPLC to detect intermediates (e.g., hydrazine byproducts) that cause variability .
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
- Multi-technique validation : Cross-reference NMR with HSQC/HMBC to assign ambiguous signals. For example, overlapping isoquinoline protons (δ 2.88–4.34 ppm) can be resolved via 2D NMR .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., triazole vs. pyridine ring orientation) .
- Computational modeling : DFT calculations predict 13C NMR shifts and optimize substituent orientations to match experimental data .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
- Radical intermediates : Copper-catalyzed cyclizations may generate aryl radicals that dimerize, leading to undesired biphenyl byproducts. Adding radical scavengers (e.g., TEMPO) suppresses this .
- Base-mediated side reactions : Strong bases like NaH can deprotonate β-ketoesters, forming enolates that undergo Michael additions instead of cyclocondensation. Lowering base equivalents or switching to milder bases (e.g., K2CO3) mitigates this .
Q. How can the compound’s stability under varying conditions be assessed?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 250°C) .
- Photostability testing : Expose to UV light (λ = 365 nm) and monitor fluorescence decay via time-resolved spectroscopy .
- Solution stability : Store in DMSO at -20°C and track NMR/LCMS changes over weeks to detect hydrolysis (e.g., nitrile to amide conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
